molecular formula C11H21NO2 B13973966 2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol

2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol

Cat. No.: B13973966
M. Wt: 199.29 g/mol
InChI Key: JXBVCWQGWFQGRB-UHFFFAOYSA-N
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Description

2-(7-(Hydroxymethyl)-2-azaspiro[44]nonan-2-yl)ethanol is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol typically involves multi-step organic reactions. One common method includes the reaction of a spirocyclic ketone with an amine, followed by reduction and hydroxymethylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like methanesulfonyl chloride (MsCl) and triphenylphosphine (PPh3) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The spirocyclic structure also contributes to its unique properties and potential effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride: This compound shares a similar spirocyclic structure but differs in its functional groups and chemical properties.

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with distinct functional groups and applications.

Uniqueness

2-(7-(Hydroxymethyl)-2-azaspiro[44]nonan-2-yl)ethanol is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

2-[8-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanol

InChI

InChI=1S/C11H21NO2/c13-6-5-12-4-3-11(9-12)2-1-10(7-11)8-14/h10,13-14H,1-9H2

InChI Key

JXBVCWQGWFQGRB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CCO)CC1CO

Origin of Product

United States

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